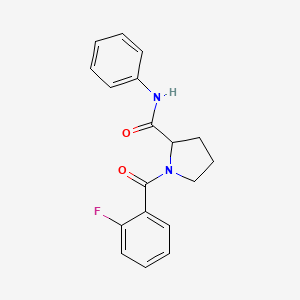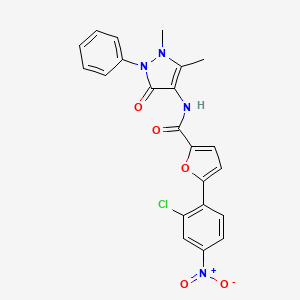
1-(2-fluorobenzoyl)-N-phenylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-N-phenylprolinamide, also known as FPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPPP belongs to the class of prolinamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-N-phenylprolinamide involves the selective inhibition of proline-containing enzymes. This compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a range of biochemical and physiological effects, which we will discuss in more detail below.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of proline-containing enzymes. This has been shown to have a range of downstream effects, including the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorobenzoyl)-N-phenylprolinamide has several advantages for use in lab experiments. It is a highly selective inhibitor of proline-containing enzymes, which makes it a valuable tool for studying the role of these enzymes in biological systems. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for research labs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, this compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-phenylprolinamide. One promising area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in cancer. This compound has been shown to inhibit the activity of these enzymes, which are often overexpressed in cancer cells. Additionally, this compound may have potential applications in the development of new cancer therapies.
Another area of research involves the use of this compound as a tool for studying the role of proline-containing enzymes in neurological disorders. This compound has been shown to have neuroprotective effects, which could make it a valuable tool for studying the mechanisms underlying these disorders.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in a range of scientific research areas. Its ability to selectively inhibit the activity of proline-containing enzymes makes it a valuable tool for studying the role of these enzymes in biological systems. While there are limitations to its use in lab experiments, there are also many future directions for research involving this compound, including its potential applications in cancer and neurological disorders.
Méthodes De Synthèse
1-(2-fluorobenzoyl)-N-phenylprolinamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-N-phenylprolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of proline-containing proteins in biological systems. This compound has been shown to selectively inhibit the activity of proline-containing enzymes, which play important roles in a variety of cellular processes.
Propriétés
IUPAC Name |
1-(2-fluorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-15-10-5-4-9-14(15)18(23)21-12-6-11-16(21)17(22)20-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNNQGVHXVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(5-methyl-2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B6026326.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B6026335.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)
![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)